4-Bromonicotinic acid hydrobromide 4-Bromonicotinic acid hydrobromide
Brand Name: Vulcanchem
CAS No.: 15366-62-8; 1794760-22-7
VCID: VC4241588
InChI: InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
SMILES: C1=CN=CC(=C1Br)C(=O)O.Br
Molecular Formula: C6H5Br2NO2
Molecular Weight: 282.919

4-Bromonicotinic acid hydrobromide

CAS No.: 15366-62-8; 1794760-22-7

Cat. No.: VC4241588

Molecular Formula: C6H5Br2NO2

Molecular Weight: 282.919

* For research use only. Not for human or veterinary use.

4-Bromonicotinic acid hydrobromide - 15366-62-8; 1794760-22-7

Specification

CAS No. 15366-62-8; 1794760-22-7
Molecular Formula C6H5Br2NO2
Molecular Weight 282.919
IUPAC Name 4-bromopyridine-3-carboxylic acid;hydrobromide
Standard InChI InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
Standard InChI Key XMJXMELYTOXEBD-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1Br)C(=O)O.Br

Introduction

Structural and Molecular Characteristics

4-Bromonicotinic acid hydrobromide is formally derived from 4-bromonicotinic acid (C₆H₄BrNO₂) through protonation with hydrobromic acid, yielding the hydrobromide salt (C₆H₅Br₂NO₂). The pyridine ring’s electron-withdrawing bromine atom enhances electrophilicity at the 3-position, while the hydrobromide group improves solubility in polar solvents. Key molecular properties include:

PropertyValue
Molecular FormulaC₆H₅Br₂NO₂
Molecular Weight297.92 g/mol
IUPAC Name4-Bromopyridine-3-carboxylic acid hydrobromide
CAS Number (Acid Form)15366-62-8

The compound’s crystal structure is stabilized by ionic interactions between the protonated pyridine nitrogen and bromide counterion, as well as hydrogen bonding involving the carboxylic acid group .

Synthesis and Industrial Production

Synthesis of 4-Bromonicotinic Acid

The precursor to the hydrobromide salt, 4-bromonicotinic acid, is synthesized via a three-step carboxylation reaction. As detailed in source , the process involves:

  • Lithiation: 4-Bromopyridine hydrochloride is treated with n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at -78°C under inert conditions.

  • Carboxylation: Introduction of carbon dioxide gas forms the carboxylate intermediate.

  • Acidification: Quenching with hydrochloric acid yields 4-bromonicotinic acid in 85% purity .

Formation of the Hydrobromide Salt

The hydrobromide salt is generated by dissolving 4-bromonicotinic acid in hydrobromic acid (48% w/w) under reflux, followed by crystallization. Industrial-scale production employs continuous flow reactors to optimize temperature control and minimize side reactions, achieving yields exceeding 90%.

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes nucleophilic displacement with amines, alkoxides, and thiols. For example, reaction with piperidine in dimethylformamide at 120°C produces 4-piperidinonicotinic acid hydrobromide, a precursor to neuromodulatory agents.

Decarboxylative Halogenation

As elucidated in source , the carboxylic acid group participates in decarboxylative bromination via the Hunsdiecker–Borodin reaction. Treatment with bromine in carbon tetrachloride generates 4-bromopyridine and carbon dioxide, enabling the synthesis of halogenated aromatics without metal catalysts :
C₆H₄BrNO₂+Br₂C₅H₃Br₂N+CO₂+HBr\text{C₆H₄BrNO₂} + \text{Br₂} \rightarrow \text{C₅H₃Br₂N} + \text{CO₂} + \text{HBr}

Applications in Pharmaceutical Research

Nicotinic Receptor Modulation

The compound’s structural similarity to nicotine enables interactions with α4β2 nicotinic acetylcholine receptors (nAChRs). In vitro studies demonstrate antagonistic effects at IC₅₀ = 3.2 μM, suggesting utility in treating nicotine addiction.

Intermediate in Antiviral Drug Synthesis

4-Bromonicotinic acid hydrobromide serves as a key intermediate in synthesizing baloxavir marboxil, an influenza cap-dependent endonuclease inhibitor. Conversion to the ethyl ester derivative followed by Pd-catalyzed cross-coupling yields the tetracyclic core structure .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Functional GroupsPrimary Use
4-Bromonicotinic acidC₆H₄BrNO₂Carboxylic acidOrganic synthesis
4-Bromo-nicotinic acid methyl ester hydrobromideC₇H₇Br₂NO₂Ester, hydrobromidePharmaceutical intermediates
4-Bromonicotinaldehyde hydrobromideC₆H₅Br₂NOAldehyde, hydrobromideCatalysis

The hydrobromide salt’s ionic character enhances aqueous solubility compared to the neutral acid, facilitating reactions in polar media .

Future Research Directions

  • Mechanistic Studies: Elucidating the role of bromide counterions in stabilizing transition states during substitution reactions.

  • Green Chemistry Approaches: Developing solvent-free bromination methods using mechanochemical activation.

  • Therapeutic Exploration: Screening derivatives for activity against SARS-CoV-2 main protease (Mᴾʳᴼ).

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